
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid that is soluble in water and has a strong sulfurous odor . This compound is known for its applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
The synthesis of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves several steps. One common method includes the reaction of thioglycolic acid with acetone to form an intermediate, which is then reacted with ammonia to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include disulfides and thiols.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a chelating agent to bind heavy metals.
Biology: It is used in studies involving enzyme inhibition and protein structure.
Medicine: It is used in the treatment of conditions such as rheumatoid arthritis and Wilson’s disease.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its ability to bind to metal ions, forming stable complexes. This property is particularly useful in the treatment of heavy metal poisoning. In the case of rheumatoid arthritis, it inhibits macrophages and decreases the production of interleukin-1, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is similar to other compounds such as:
Cysteine: Both have thiol groups, but cysteine is a naturally occurring amino acid.
Methionine: Another sulfur-containing amino acid, but it has a methylthio group instead of a thiol group.
D-Penicillamine: An enantiomer of DL-Penicillamine, used for similar medical applications. The uniqueness of this compound lies in its specific applications in medicine and its ability to form stable complexes with metal ions.
Eigenschaften
Molekularformel |
C5H14ClNO3S |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2 |
InChI-Schlüssel |
FSSISUZJDVXKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)S.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


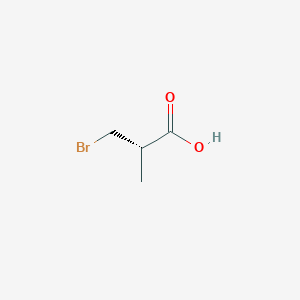
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
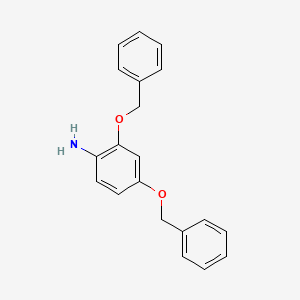
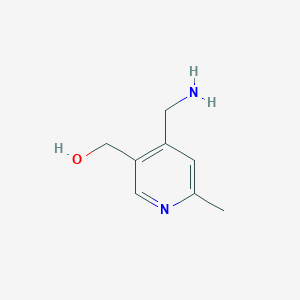


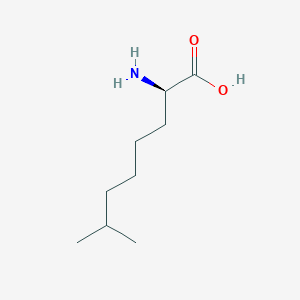


![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
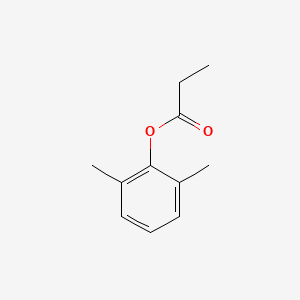
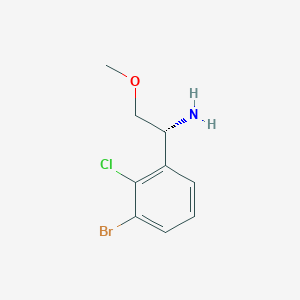
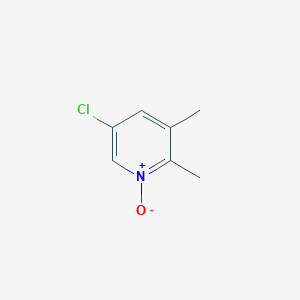
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
